molecular formula C10H11NO4 B2473544 Methyl 2-(3-nitrophenyl)propanoate CAS No. 138564-24-6

Methyl 2-(3-nitrophenyl)propanoate

Cat. No. B2473544
CAS RN: 138564-24-6
M. Wt: 209.201
InChI Key: VKHVGMRGUCBLLC-UHFFFAOYSA-N
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Description

“Methyl 2-(3-nitrophenyl)propanoate” is a chemical compound with the molecular formula C10H11NO4 . It is used in various scientific research and has potential applications in different fields.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available data. It’s molecular weight is 209.202 .

Scientific Research Applications

Photosensitive Protecting Groups

Methyl 2-(3-nitrophenyl)propanoate may be part of a broader category of compounds known as photosensitive protecting groups. These groups, including 3-nitrophenyl, show potential in synthetic chemistry. Their application is still developing but is expected to have significant impact in the future (Amit, Zehavi, & Patchornik, 1974).

Methane Mitigation in Agriculture

3-Nitrooxypropanol (3-NOP), a compound structurally similar to this compound, is recognized for its properties as a methane mitigant, particularly in agricultural settings. It inhibits methyl CoM reductase, reducing methane emissions and contributing to sustainable farming practices (Marco-Contelles, 2023).

Environmental and Atmospheric Chemistry

Nitro compounds like this compound may be significant in environmental chemistry. The atmospheric occurrence of nitrophenols and their formation and degradation processes have been extensively studied. Understanding the atmospheric nitration of phenol, which may share similarities with this compound, is crucial in comprehending atmospheric chemistry and its environmental impacts (Harrison et al., 2005).

Mechanism of Action

The mechanism of action of “Methyl 2-(3-nitrophenyl)propanoate” is not clearly defined in the available data. Its effects would likely depend on the specific context in which it is used .

Safety and Hazards

While specific safety data for “Methyl 2-(3-nitrophenyl)propanoate” is not available, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 2-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(10(12)15-2)8-4-3-5-9(6-8)11(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHVGMRGUCBLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of lithium hexamethyldisilazide (1M, hexane, 1.0 eq., 21.5 ml) was added dropwise to a stirred solution of methyl (3-nitrophenyl)acetate (4.2 g) in THF (30 ml) at −30 C. The mixture was warmed to 0 C and re-cooled to −30 C then iodomethane (1.0 equiv., 3.0 g.) was added. The solution was warmed to room temperature and poured into aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate and concentrated. The crude was purified using chromatography (SiO2, SPE) using cyclohexane/ethyl acetate (80/20) as eluent to afford the title compound as yellow liquid (1.50 g, 30% yield).
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

Synthesis routes and methods II

Procedure details

A solution of lithium hexamethyldisilazide (1M, hexane, 1.0 eq., 21.5 ml) was added dropwise to a stirred solution of methyl(3-nitrophenyl)acetate (4.2 g) in THF (30 ml) at −30□C. The mixture was warmed to 0□C and re-cooled to −30□C then iodomethane (1.0 equiv., 3.0 g.) was added. The solution was warmed to room temperature and poured into aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate and concentrated. The crude was purified using chromatography (SiO2, SPE) using cyclohexane/ethyl acetate (80/20) as eluent to afford the title compound as yellow liquid (1.50 g, 30% yield).
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

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